molecular formula C14H10BrClN2O3 B10975684 1-(1,3-Benzodioxol-5-yl)-3-(4-bromo-3-chlorophenyl)urea

1-(1,3-Benzodioxol-5-yl)-3-(4-bromo-3-chlorophenyl)urea

Cat. No.: B10975684
M. Wt: 369.60 g/mol
InChI Key: DKCGXHMQPJZCRB-UHFFFAOYSA-N
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Description

N-(1,3-BENZODIOXOL-5-YL)-N’-(4-BROMO-3-CHLOROPHENYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and material science. The presence of benzodioxole and halogenated phenyl groups in its structure suggests potential biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-BENZODIOXOL-5-YL)-N’-(4-BROMO-3-CHLOROPHENYL)UREA typically involves the reaction of 1,3-benzodioxole-5-amine with 4-bromo-3-chlorophenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction mixture is stirred for several hours, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-BENZODIOXOL-5-YL)-N’-(4-BROMO-3-CHLOROPHENYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove halogens or reduce nitro groups if present.

    Substitution: Halogen atoms in the phenyl ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, and various organometallic reagents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl, aryl, or other functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of N-(1,3-BENZODIOXOL-5-YL)-N’-(4-BROMO-3-CHLOROPHENYL)UREA would depend on its specific biological target. Generally, urea derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The benzodioxole moiety might contribute to binding affinity and specificity, while the halogenated phenyl group could influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-BENZODIOXOL-5-YL)-N’-(4-CHLOROPHENYL)UREA
  • N-(1,3-BENZODIOXOL-5-YL)-N’-(4-BROMOPHENYL)UREA
  • N-(1,3-BENZODIOXOL-5-YL)-N’-(4-FLUOROPHENYL)UREA

Uniqueness

N-(1,3-BENZODIOXOL-5-YL)-N’-(4-BROMO-3-CHLOROPHENYL)UREA is unique due to the presence of both bromine and chlorine atoms on the phenyl ring. This dual halogenation can influence the compound’s reactivity, biological activity, and physicochemical properties, making it distinct from other urea derivatives.

Properties

Molecular Formula

C14H10BrClN2O3

Molecular Weight

369.60 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(4-bromo-3-chlorophenyl)urea

InChI

InChI=1S/C14H10BrClN2O3/c15-10-3-1-8(5-11(10)16)17-14(19)18-9-2-4-12-13(6-9)21-7-20-12/h1-6H,7H2,(H2,17,18,19)

InChI Key

DKCGXHMQPJZCRB-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Br)Cl

Origin of Product

United States

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